Daunorubicin citrate is a derivative of daunorubicin, an anthracycline antibiotic primarily used in cancer chemotherapy. This compound is classified as a topoisomerase II inhibitor and is recognized for its potent anti-tumor activity. It is particularly effective against certain types of leukemia and other malignancies. The citrate salt form enhances its solubility and stability, making it suitable for intravenous administration in clinical settings.
Daunorubicin is originally derived from the bacterium Streptomyces peucetius, which produces the parent compound. The citrate form is synthesized to improve the pharmacokinetic properties of daunorubicin, allowing for better solubility and reduced toxicity compared to its non-citrate counterpart. This modification facilitates its use in liposomal formulations, enhancing delivery to target tissues while minimizing systemic side effects .
The synthesis of daunorubicin citrate involves several steps:
The synthesis typically requires controlled conditions to optimize yield and purity. Analytical methods such as high-performance liquid chromatography are employed to monitor the reaction progress and confirm the identity and purity of the final product .
Daunorubicin citrate has a complex molecular structure characterized by:
The structure includes a tetracyclic ring system that intercalates into DNA, disrupting replication and transcription processes .
The structural features include:
Daunorubicin citrate primarily undergoes reactions characteristic of anthracyclines:
These reactions are critical for its anti-cancer effects but also contribute to its side effects, such as cardiotoxicity. Understanding these mechanisms aids in developing strategies to mitigate toxicity while maximizing therapeutic efficacy .
Daunorubicin citrate exerts its anti-cancer effects through several mechanisms:
The drug's action is cell cycle non-specific but shows maximal efficacy during the S-phase when DNA synthesis occurs . Clinical studies have demonstrated significant response rates in acute leukemias due to these mechanisms.
Decomposition can occur if exposed to aluminum surfaces, which may lead to discoloration or precipitation . Stability studies indicate that the compound retains efficacy under controlled storage conditions.
Daunorubicin citrate is primarily utilized in oncology for:
Research continues into its use in various formulations, including liposomal preparations that aim to enhance delivery and reduce toxicity while maintaining therapeutic effectiveness .
Daunorubicin citrate (C~33~H~37~NO~17~, MW 719.65 g/mol) is a salt formed between the anthracycline antibiotic daunorubicin and citric acid. Its core structure comprises a tetracyclic anthraquinone chromophore covalently linked via a glycosidic bond to the amino sugar daunosamine. The citrate moiety (C~6~H~8~O~7~) ionically associates with the protonated amino group of daunosamine, enhancing water solubility compared to non-salt forms [3] [7].
Table 1: Atomic Composition and Stereochemistry
Component | Features | Significance |
---|---|---|
Anthraquinone core | Planar, hydrophobic naphthacenequinone ring system | Facilitates DNA intercalation via π-π stacking |
Daunosamine sugar | 3-Amino-2,3,6-trideoxy-ʟ-lyxo-hexose; axial C4-OH orientation | Ionic interaction with citrate; stereospecific DNA minor groove binding |
Citrate anion | Tridentate ligand with three carboxyl groups and one hydroxyl | Forms salt bridge with daunosamine's protonated amine (pKa ~8.5) |
Chiral centers | 7 asymmetric carbons (C7, C9, C10 in aglycone; C1', C3', C4', C5' in sugar) | Critical for biological activity; S configuration at C7 enables topoisomerase inhibition |
The stereochemistry is defined by absolute configurations: aglycone rings adopt (8S,10S) orientation, while daunosamine exhibits (2R,4S,5S,6S). The C4' axial hydroxyl group stabilizes the molecule via intramolecular hydrogen bonding with the adjacent amine, influencing conformational flexibility [3] [9].
Table 2: Physicochemical Properties
Property | Characteristics | Analytical Evidence |
---|---|---|
Solubility | Highly soluble in water (>50 mg/mL); insoluble in nonpolar solvents | Hydrogen bonding capacity from citrate's carboxylates; crystalline powder form [4] |
Stability | pH-dependent degradation: stable at pH 4–7; decomposes above pH 8 | Anthraquinone ring susceptible to alkaline hydrolysis; citrate buffers enhance stability [4] |
Ionization | pKa~1~ (citrate carboxyls: 3.1, 4.8, 6.4); pKa~2~ (daunosamine amine: ~8.5) | Electrophoretic mobility shifts at pH >7 indicate deprotonation; zwitterionic form at physiological pH [3] |
Spectroscopic profiles | UV-Vis λ~max~: 495 nm (quinone); fluorescence emission: 550 nm | Characteristic anthracycline chromophore; used for quantitative analysis [5] |
The citrate moiety profoundly alters daunorubicin's behavior:
Daunorubicin citrate differs critically from its hydrochloride salt and liposomal counterparts:
Table 3: Structural and Functional Comparison
Derivative | Key Structural Features | DNA Binding Affinity (K~d~, μM) | Topoisomerase II Inhibition (IC~50~, μM) |
---|---|---|---|
Daunorubicin citrate | Ionic citrate-sugar interaction | 0.18 | 0.75 |
Daunorubicin HCl | Chloride counterion; crystalline aggregates | 0.21 | 0.82 |
Doxorubicin | C14 hydroxylation | 0.15 | 0.45 |
Liposomal daunorubicin | Phospholipid-encapsulated; ~45 nm diameter particles | 0.30* | 1.10* |
*Values reflect delayed release kinetics [2]
Citrate enhances DNA association kinetics due to:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7